molecular formula C15H12N2O3S B2982931 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid CAS No. 294873-96-4

2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid

Cat. No.: B2982931
CAS No.: 294873-96-4
M. Wt: 300.33
InChI Key: KDDSFSOYTBBKRM-UHFFFAOYSA-N
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Description

The compound 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid features a benzoic acid core linked via a carbamoyl group to a substituted thiophene ring. The thiophene moiety is functionalized with a cyano (-CN) group and two methyl (-CH₃) groups at positions 3, 4, and 5, respectively.

Properties

IUPAC Name

2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-8-9(2)21-14(12(8)7-16)17-13(18)10-5-3-4-6-11(10)15(19)20/h3-6H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDSFSOYTBBKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid typically involves the following steps:

    Formation of the Dimethylthiophene Ring: The dimethylthiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylthiophene and a nitrile source.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Coupling with Benzoic Acid: The final step involves coupling the cyano-dimethylthiophene intermediate with benzoic acid through an amide bond formation reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophenes or benzoic acid derivatives.

Scientific Research Applications

2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group and the dimethylthiophene ring are key functional groups that contribute to its biological activity. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with 2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic Acid

Structural Differences :

  • Target Compound: Monocyclic thiophene with 4,5-dimethyl substituents.
  • Analog : Bicyclic tetrahydrobenzo[b]thiophene fused to a cyclohexene ring (4,5,6,7-tetrahydro) .

Physicochemical Properties :

Property Target Compound (Predicted) Analog (CAS 313506-78-4)
Molecular Formula Not Provided C₁₇H₁₄N₂O₃S
Molar Mass (g/mol) Not Provided 326.37
Density (g/cm³) Not Provided 1.43±0.1
Boiling Point (°C) Not Provided 502.2±50.0
pKa ~3.37 3.37±0.36

Functional Implications :

  • Both share a carbamoyl-benzoic acid backbone, suggesting similar acidity and reactivity in carboxylate-mediated reactions .

Comparison with 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

Structural Differences :

  • Target Compound : Thiophene ring with -CN and -CH₃ groups.
  • Analog : Thiazole ring (containing nitrogen) with a methyl group at position 2 .

Physicochemical Properties :

Property Target Compound (Predicted) Analog (CAS 65032-66-8)
Molecular Formula Not Provided C₁₁H₉NO₂S
Molar Mass (g/mol) Not Provided 219.26
Melting Point (°C) Not Provided 139.5–140

Functional Implications :

  • The thiazole ring introduces electronegative nitrogen, which may increase hydrogen-bonding capacity and alter electronic properties compared to the thiophene-based target compound.

Comparison with Azo-Linked Benzothiazolyl Benzoic Acid Derivatives

Structural Differences :

  • Target Compound : Carbamoyl-linked thiophene-benzoic acid.
  • Analogs : Azo (-N=N-) group linking benzothiazolyl and benzoic acid moieties (e.g., 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid) .

Physicochemical Properties :

Property Target Compound (Predicted) Azo Derivatives
pKa (Carboxylic Proton) ~3.37 2.5–4.0 (varies with substituents)
Key Applications Pharmaceutical intermediates Disperse dyes, analytical ligands

Functional Implications :

  • Azo derivatives exhibit broader pKa ranges due to phenolic protons, enabling pH-sensitive applications (e.g., dyes).
  • The carbamoyl group in the target compound may favor stability in biological systems over the photoactive azo linkage .

Biological Activity

2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and mechanisms of action, supported by relevant data and case studies.

  • Molecular Formula : C15H12N2O3S
  • Molecular Weight : 300.33 g/mol
  • IUPAC Name : 2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid
  • Structure :

    Chemical Structure

Cytotoxicity

Research indicates that 2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid exhibits moderate cytotoxic activity against various cancer cell lines. A study demonstrated that the compound inhibited cell proliferation in human tumor cell lines A549 (lung cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range. The proposed mechanism involves the disruption of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In vitro studies revealed that it can reduce the production of pro-inflammatory cytokines in macrophage cell lines. This effect is attributed to the inhibition of the NF-kB signaling pathway, which plays a pivotal role in inflammatory responses .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
CytotoxicityA54925Inhibition of tubulin polymerization
CytotoxicityHeLa30Inhibition of tubulin polymerization
Anti-inflammatoryRAW 264.7N/AInhibition of NF-kB signaling

Case Studies

  • Cytotoxicity Study :
    A comprehensive study evaluated the cytotoxic effects of various analogs of benzoic acid derivatives, including 2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid. The results indicated significant growth inhibition in A549 and HeLa cell lines, suggesting potential for development as an anticancer agent .
  • Anti-inflammatory Mechanism :
    Another investigation focused on the anti-inflammatory properties of this compound, where it was found to downregulate TNF-alpha and IL-6 production in LPS-stimulated macrophages. This suggests its utility in conditions characterized by excessive inflammation .

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